molecular formula C14H12ClNO3 B11716462 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol

Cat. No.: B11716462
M. Wt: 277.70 g/mol
InChI Key: ITLXUOJUJUPZTB-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyimino group, and a benzene-1,3-diol moiety

Preparation Methods

The synthesis of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol typically involves the reaction of 4-chlorobenzaldehyde with 1,3-dihydroxybenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets. For example, in the treatment of gout, it inhibits xanthine oxidase, reducing the production of uric acid, and blocks the activation of the NLRP3 inflammasome, thereby reducing inflammation . The pathways involved include the inhibition of enzyme activity and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar compounds to 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol include:

The uniqueness of this compound lies in its dual inhibitory action on xanthine oxidase and NLRP3 inflammasome, making it a promising candidate for the treatment of inflammatory conditions like gout .

Biological Activity

The compound 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol , also known as a derivative of hydroxyimino compounds, has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN2O3C_{16}H_{16}ClN_{2}O_{3}. Its structure features a chlorophenyl group, a hydroxyimino moiety, and a diol functional group, which contribute to its biological activities. The compound exhibits specific geometric configurations that influence its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₂O₃
Molecular Weight320.76 g/mol
Melting Point392–397 K
SolubilitySoluble in ethanol

Antioxidant Properties

Studies indicate that compounds with hydroxyimino groups often exhibit antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Activity

Recent research has highlighted the anticancer potential of similar compounds. For instance, derivatives containing phenolic and hydroxyimino structures have shown activity against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study involving derivatives of hydroxyimino compounds, it was found that certain analogs exhibited micromolar activity against multiple cancer cell lines. The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cells, showing significant cytotoxic effects with IC50 values in the low micromolar range.

Neuroprotective Effects

Compounds similar to This compound have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems or exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Table 2: Biological Activities Summary

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AnticancerCytotoxicity in cancer cells
NeuroprotectiveReduced oxidative stress

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : Hydroxyl groups are known to donate electrons to free radicals, neutralizing them.
  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell survival.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-[(Z)-C-[(4-chlorophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C14H12ClNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13-

InChI Key

ITLXUOJUJUPZTB-SSZFMOIBSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.